

Hsd17B13-IN-45: A Technical Overview of its Discovery and Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hsd17B13-IN-45**

Cat. No.: **B12365673**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hsd17B13-IN-45 is a potent and selective inhibitor of 17 β -hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver. Genetic studies have strongly implicated HSD17B13 in the pathogenesis of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, highlighting the therapeutic potential of inhibiting this enzyme. **Hsd17B13-IN-45**, also known as Compound 195, has emerged as a valuable chemical probe for studying the biological functions of HSD17B13 and as a lead compound for the development of novel therapeutics for liver disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of **Hsd17B13-IN-45**, along with the relevant experimental protocols and a detailed examination of the HSD17B13 signaling pathway.

Introduction to HSD17B13

17 β -hydroxysteroid dehydrogenase 13 (HSD17B13) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. It is predominantly expressed in hepatocytes and localizes to the surface of lipid droplets. While its precise physiological substrates are still under investigation, it is known to catalyze the conversion of various steroid hormones and other lipids.

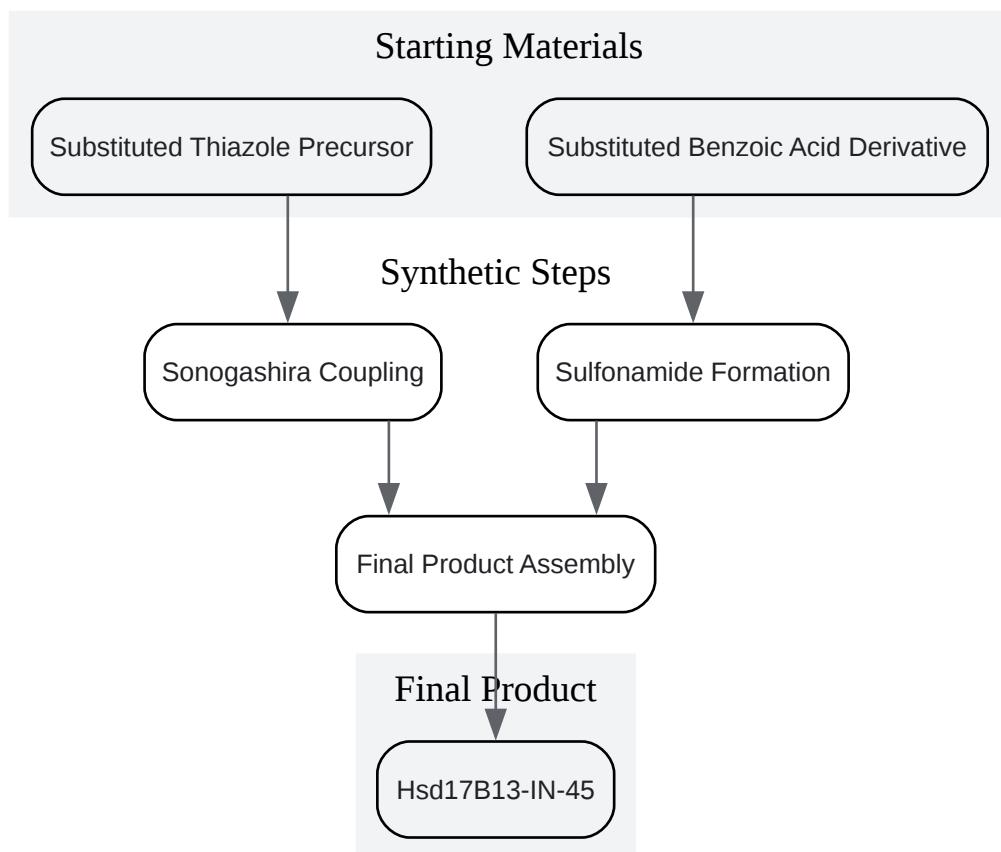
The link between HSD17B13 and liver disease was first established through genome-wide association studies (GWAS). These studies identified a splice variant of HSD17B13 (rs72613567:TA) that results in a truncated, non-functional protein. Individuals carrying this variant were found to have a significantly lower risk of developing NAFLD, NASH, and alcohol-related liver disease. This genetic validation has spurred significant interest in developing small molecule inhibitors of HSD17B13 as a therapeutic strategy for these conditions.

Discovery of Hsd17B13-IN-45 (Compound 195)

The discovery of **Hsd17B13-IN-45** is not explicitly detailed in publicly available scientific literature or patents. Chemical vendors, such as MedChemExpress, list the compound and provide basic information regarding its in vitro activity. It is plausible that **Hsd17B13-IN-45** was identified through high-throughput screening campaigns by a pharmaceutical company or academic research institution, and its detailed discovery and development history remain proprietary. The compound is often referred to by its internal designation, "Compound 195."

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for **Hsd17B13-IN-45** is presented in the table below.

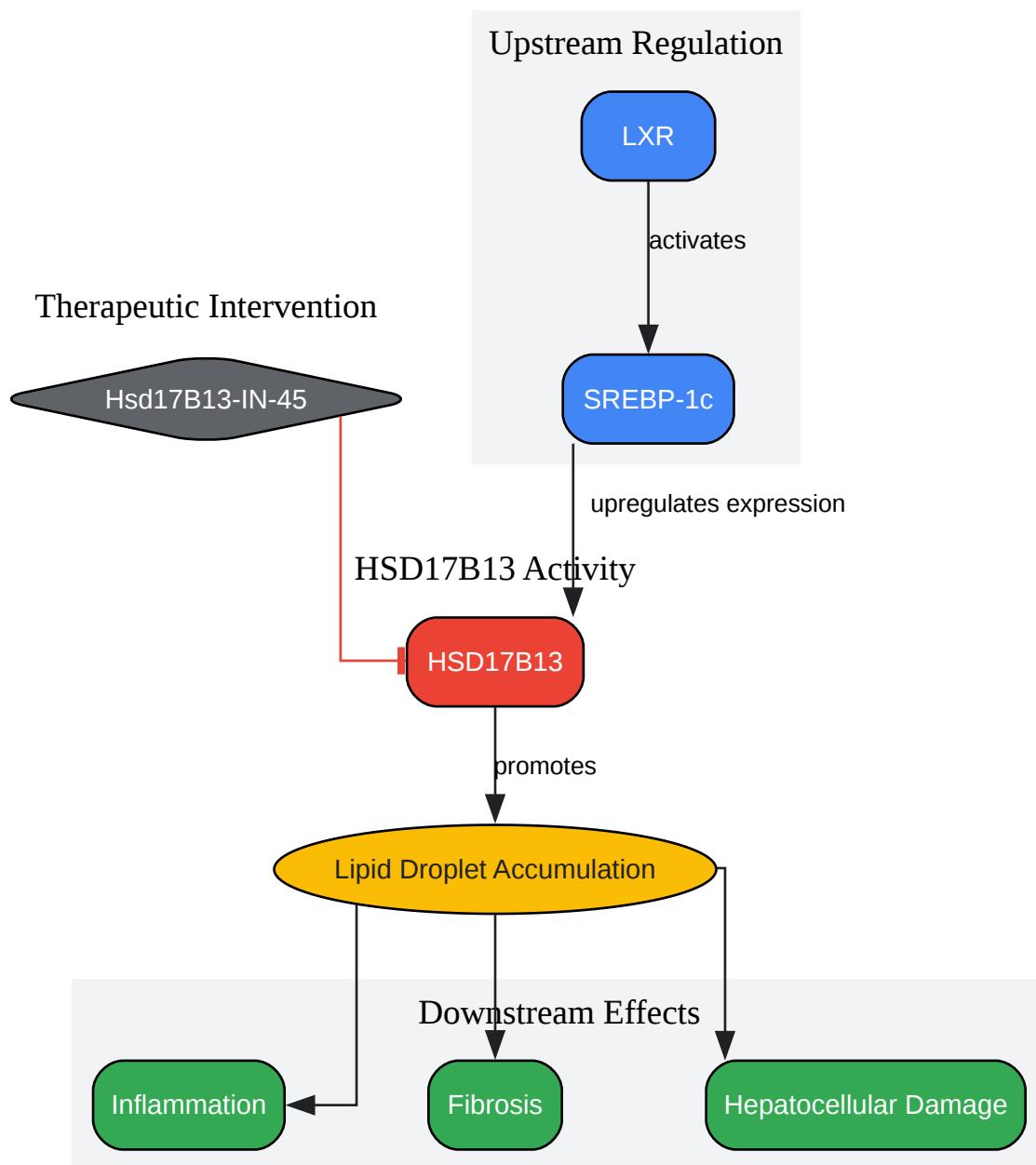

Property	Value	Reference
Compound Name	Hsd17B13-IN-45	-
Alias	Compound 195	-
CAS Number	2912452-50-5	[1]
Molecular Formula	C ₁₉ H ₁₃ ClN ₂ O ₅ S ₂	[1]
Molecular Weight	448.9 g/mol	[1]
IC ₅₀ (Estradiol)	< 0.1 μM	[1]

Synthesis Pathway

A detailed, step-by-step synthesis protocol for **Hsd17B13-IN-45** is not publicly available. The synthesis of this molecule likely involves a multi-step process, typical for complex heterocyclic compounds. Based on the chemical structure, a plausible retrosynthetic analysis suggests the

key bond formations would involve the creation of the thiazole ring, the sulfonamide linkage, and the carbon-carbon triple bond.

Below is a conceptual workflow for the synthesis of **Hsd17B13-IN-45**.



[Click to download full resolution via product page](#)

Caption: Conceptual synthetic workflow for **Hsd17B13-IN-45**.

HSD17B13 Signaling Pathway in Liver Disease

HSD17B13 is integrated into the complex network of pathways that regulate lipid metabolism and inflammation in the liver. Its inhibition is thought to ameliorate liver injury through multiple mechanisms. The diagram below illustrates the proposed signaling pathway involving HSD17B13.

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of HSD17B13 in liver disease.

In states of metabolic stress, the transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), activated by Liver X Receptor (LXR), upregulates the expression of HSD17B13. Increased HSD17B13 activity is associated with the accumulation of lipid droplets in hepatocytes, a hallmark of steatosis. This lipid accumulation can lead to cellular stress,

inflammation, fibrosis, and ultimately, hepatocellular damage. **Hsd17B13-IN-45**, by inhibiting the enzymatic activity of HSD17B13, is expected to interrupt this pathological cascade.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific biological assays of **Hsd17B13-IN-45** are not publicly available. However, based on common practices in drug discovery and development, the following are generalized protocols that would likely be employed.

General Protocol for HSD17B13 Inhibition Assay (In Vitro)

This protocol describes a typical biochemical assay to determine the inhibitory activity of a compound against HSD17B13.

- Reagents and Materials:

- Recombinant human HSD17B13 enzyme
- Substrate (e.g., estradiol)
- Cofactor (NAD⁺)
- Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
- Test compound (**Hsd17B13-IN-45**) dissolved in DMSO
- Detection reagent (e.g., a fluorescent probe to measure NADH production)
- 384-well microplate

- Procedure:

1. Prepare a serial dilution of **Hsd17B13-IN-45** in DMSO.
2. In a 384-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the test compound at various concentrations.

3. Incubate the plate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
4. Initiate the enzymatic reaction by adding a mixture of the substrate (estradiol) and cofactor (NAD⁺).
5. Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.
6. Stop the reaction and add the detection reagent.
7. Measure the signal (e.g., fluorescence) using a plate reader.
8. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

General Protocol for Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to assess the target engagement of a compound in a cellular environment.

- Reagents and Materials:
 - Hepatocyte cell line (e.g., HepG2)
 - Cell culture medium
 - **Hsd17B13-IN-45**
 - Lysis buffer
 - Antibodies specific for HSD17B13 and a loading control (e.g., GAPDH)
 - Western blotting reagents and equipment
- Procedure:
 1. Culture HepG2 cells to confluence.

2. Treat the cells with either vehicle (DMSO) or **Hsd17B13-IN-45** at a desired concentration for a specific duration.
3. Harvest the cells and resuspend them in a lysis buffer.
4. Aliquot the cell lysate into separate PCR tubes.
5. Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
6. Centrifuge the heated lysates to separate the soluble and aggregated protein fractions.
7. Collect the supernatant (soluble fraction).
8. Analyze the protein levels of HSD17B13 and the loading control in the soluble fraction by Western blotting.
9. A shift in the melting curve of HSD17B13 in the presence of the compound compared to the vehicle control indicates target engagement.

Future Directions

Hsd17B13-IN-45 serves as a critical tool for elucidating the multifaceted roles of HSD17B13 in liver pathophysiology. Further research is warranted to fully understand its mechanism of action and to evaluate its efficacy and safety in preclinical models of liver disease. The development of more potent and selective second-generation inhibitors, guided by the structure-activity relationship studies initiated with compounds like **Hsd17B13-IN-45**, holds significant promise for the treatment of NAFLD and NASH, addressing a major unmet medical need.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- To cite this document: BenchChem. [Hsd17B13-IN-45: A Technical Overview of its Discovery and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12365673#hsd17b13-in-45-discovery-and-synthesis-pathway>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com